molecular formula C18H18N2O4 B1618224 Antipyrine salicylate CAS No. 520-07-0

Antipyrine salicylate

Cat. No. B1618224
CAS RN: 520-07-0
M. Wt: 326.3 g/mol
InChI Key: WQAQKERCWPUIMH-UHFFFAOYSA-N
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Description

Antipyrine is an antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .


Synthesis Analysis

Antipyrine is synthesized by condensation of phenylhydrazine and ethyl acetoacetate under basic conditions and methylation of the resulting intermediate compound 1-phenyl-3-methylpyrazolone with dimethyl sulfate or methyl iodide .


Molecular Structure Analysis

The molecular formula of Antipyrine is C11H12N2O . The molecular structure of Antipyrine includes a pyrazolone structure with a phenyl group attached .


Chemical Reactions Analysis

Antipyrine yields anodic current at 1.26 V in cyclic voltammogram . Several analytical parameters like temperature, pH, extraction time, and volume of extracting solutions were optimized to obtain the best condition to extract antipyrine from the imprinted matrix .


Physical And Chemical Properties Analysis

Antipyrine has a molar mass of 188.230 g·mol−1 . It crystallizes in needles which melt at 156 °C (313 °F) .

Scientific Research Applications

Historical Context and Development

Antipyrine salicylate has been part of a broader group of drugs, including salicylates, which have been used historically for their anti-inflammatory, analgesic, antipyretic, and antirheumatic properties. The development of salicylic acid and its derivatives, including antipyrine salicylate, is grounded in the historical use of willow bark and its extracts for treating pain and inflammation. Salicylic acid was synthesized in the mid-19th century, paving the way for the development of various salicylate-based drugs (Vane, 2000).

Transplacental Transfer of Salicylic Acid

Research involving salicylic acid has expanded into pharmacokinetics, particularly its transfer across the human placenta. Studies have developed models to describe the transplacental transfer of drugs like salicylic acid, based on human placental perfusion studies. This research is crucial for understanding the impact of such drugs during pregnancy and their potential effects on fetal development (Shintaku et al., 2007).

Inhibition of Embryonic Histone Deacetylases

Investigations have also been conducted on the teratogenic effects of salicylates. The inhibition of embryonic histone deacetylase (HDAC) by salicylates has been proposed as a mechanism for axial skeletal defects observed in experimental animal models. This research helps in understanding the broader biological effects of salicylates beyond their primary therapeutic uses (Di Renzo et al., 2008).

Potential Anticancer Activity

Salicylates have shown potential in cancer prevention and treatment. Research suggests that salicylates and their derivatives could inhibit specific enzyme activities, modulate transcription factors, and influence cellular signaling and mitochondrial functions. This has opened new avenues in understanding the anticancer effects of salicylates, which could be critical in the development of new therapeutic strategies (Alfonso et al., 2014).

Role in Immunomodulation and Anti-Inflammatory Processes

Research has also been conducted on the role of salicylates in immunomodulation and inflammation. For instance, their use in poultry nutrition has been studied, highlighting their effects in reducing stress, improving immune functions, and enhancing the quality of meat and eggs. This research demonstrates the diverse applications of salicylates in various fields, including veterinary medicine and animal nutrition (Alagawany et al., 2017).

Safety And Hazards

Antipyrine may form combustible dust concentrations in air. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

As the history of antipyretic therapy gives way to its future, new drugs are being developed that inhibit the inflammatory COX isoform, COX-2, while leaving undisturbed the isoform linked to the toxicity of aspirin-like drugs .

properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAQKERCWPUIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966330
Record name Phenazone salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antipyrine salicylate

CAS RN

520-07-0
Record name Benzoic acid, 2-hydroxy-, compd. with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antipyrine salicylate
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Record name Phenazone salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazone salicylate
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Record name ANTIPYRINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F558OJK9JG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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